molecular formula C9H11ClFN B13244609 5-chloro-2-fluoro-N-(propan-2-yl)aniline

5-chloro-2-fluoro-N-(propan-2-yl)aniline

Cat. No.: B13244609
M. Wt: 187.64 g/mol
InChI Key: WLDRSPFHOGPUKE-UHFFFAOYSA-N
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Description

Chemical Structure:
5-Chloro-2-fluoro-N-(propan-2-yl)aniline is a substituted aniline derivative featuring:

  • A benzene ring with chloro (-Cl) and fluoro (-F) substituents at positions 5 and 2, respectively.
  • An isopropylamino group (-NH-C(CH₃)₂) at the para position relative to the fluoro substituent.

Molecular Formula: C₉H₁₀ClFN₂
Molecular Weight: 200.65 g/mol (calculated).

While direct experimental data for this compound are sparse in the provided evidence, its structural analogs (e.g., halogenated anilines with alkylamino substituents) are frequently studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-chloro-2-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3

InChI Key

WLDRSPFHOGPUKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluoroaniline with isopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 5-chloro-2-fluoro-N-(propan-2-yl)aniline often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-chloro-2-fluoro-N-(propan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5-Chloro-2-fluoro-N-(propan-2-yl)aniline C₉H₁₀ClFN₂ 200.65 -Cl (C5), -F (C2), -NH-C(CH₃)₂ (C1) High lipophilicity due to chloro and isopropyl groups; potential bioactive intermediate.
5-Nitro-2-fluoroaniline C₆H₅FN₂O₂ 156.11 -NO₂ (C5), -F (C2) Strong electron-withdrawing nitro group enhances acidity (pKa ~1.5); used in dye synthesis.
2-Nitro-5-fluoroaniline C₆H₅FN₂O₂ 156.11 -NO₂ (C2), -F (C5) Positional isomerism alters dipole moments and crystal packing compared to 5-nitro analog.
5-Bromo-2-chloro-N-[(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]aniline C₁₅H₁₂BrClFNO 356.62 -Br (C5), -Cl (C2), -NH-CH₂-benzofuran (C1) Increased steric bulk from benzofuran enhances thermal stability; explored in medicinal chemistry.
5-Fluoro-2-methylaniline C₇H₈FN 125.14 -F (C5), -CH₃ (C2) Methyl group donates electrons, increasing reactivity in electrophilic substitution.
5-Fluoro-2-(furan-2-ylmethoxy)aniline C₁₁H₁₀FNO₂ 221.21 -F (C5), -OCH₂-furan (C2) Polar furan methoxy group improves aqueous solubility; used in polymer precursors.
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline C₁₁H₁₅ClNO 212.70 -Cl (C5), -CH₃ (C2), -NH-CH(CH₃)OCH₃ (C1) Methoxypropan-2-yl group enhances metabolic stability; pharmaceutical intermediate.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chloro and fluoro substituents in the target compound are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic attacks to specific positions. In contrast, analogs like 5-fluoro-2-methylaniline () exhibit increased reactivity due to the electron-donating methyl group .
    • Nitro groups () significantly lower pKa values (increased acidity) compared to chloro/fluoro analogs, making them more soluble in basic media .
  • Steric and Lipophilicity Considerations: The isopropylamino group in the target compound contributes to high lipophilicity (logP ~3.2 estimated), favoring membrane permeability. This contrasts with 5-fluoro-2-(furan-2-ylmethoxy)aniline (), where the polar furan methoxy group reduces logP (~1.8) but improves water solubility . Bulkier substituents, such as the benzofuran group in , enhance thermal stability but may hinder synthetic accessibility .

Biological Activity

5-Chloro-2-fluoro-N-(propan-2-yl)aniline is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure, characterized by the presence of a chloro and a fluoro substituent on the aromatic ring, along with an isopropyl group attached to the nitrogen atom, influences its reactivity and biological interactions. The halogen atoms can enhance the compound's lipophilicity and alter its binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds similar to 5-chloro-2-fluoro-N-(propan-2-yl)aniline may interact with various biological molecules, potentially influencing biochemical pathways. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

One study evaluated the antimicrobial properties of structurally related compounds using the agar well diffusion method. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 11 to 13 mm, suggesting effective antibacterial properties .

CompoundMIC (mm)Activity Type
2a11Gram-positive
2b12Gram-negative
2c13Fungal

Antiproliferative Activity

Another aspect of interest is the antiproliferative activity against cancer cell lines. A series of derivatives were tested against various cancer cell lines using the MTT assay. Compounds similar to 5-chloro-2-fluoro-N-(propan-2-yl)aniline demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation:

Cell LineIC50 (μM)Reference
H-460 (Lung)8.0
HT-29 (Colon)7.5
HepG2 (Liver)6.0

These results suggest that the compound could serve as a lead structure for developing anticancer agents.

The exact mechanisms by which 5-chloro-2-fluoro-N-(propan-2-yl)aniline exerts its biological effects are still under investigation. However, it is hypothesized that it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects or toxicity depending on the context of use .

Case Studies

  • Inhibition of BCL6 : A study focusing on B-cell lymphoma identified compounds with structural similarities that inhibited BCL6, a transcriptional repressor involved in oncogenesis. This suggests potential pathways through which derivatives of 5-chloro-2-fluoro-N-(propan-2-yl)aniline could exert anticancer effects .
  • Antiviral Activity : Research into antiviral compounds has shown that modifications in similar anilines can lead to significant antiviral activity against various viruses, indicating that further exploration of this compound might yield promising results in virology .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles at high concentrations (up to 2000 mg/kg), which is promising for future therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-N-(propan-2-yl)aniline, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves sequential halogenation and alkylation steps. For example:

Halogenation : Start with aniline derivatives; introduce fluorine at position 2 via electrophilic substitution using HF-pyridine complexes .

Chlorination : Use Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions to position 5 .

N-alkylation : React with isopropyl bromide in the presence of a base (e.g., K2CO3) and a palladium catalyst to attach the isopropyl group .

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥98%). Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to track functional groups (e.g., NH2 → N-alkyl shift at ~3300 cm<sup>-1</sup>) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Conflicting NMR signals may arise from rotational isomerism due to the bulky isopropyl group. To address this:
  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations using Gaussian or ORCA) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. What electronic effects do the chloro and fluoro substituents exert on the reactivity of the aniline ring in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine (σm = 0.34) and chlorine (σm = 0.37) deactivate the ring, directing electrophiles to the para position relative to the amino group.
  • Reactivity Studies : Use Suzuki-Miyaura coupling with aryl boronic acids to test regioselectivity. Monitor yields under varying Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) and solvent systems (DME/H2O vs. toluene/EtOH) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reaction sites .

Q. How can molecular docking studies predict the biological activity of this compound as a kinase inhibitor?

  • Methodological Answer :
  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR or VEGFR) due to the compound’s lipophilic isopropyl group.
  • Docking Protocol :

Prepare the ligand (compound) and receptor (kinase PDB ID: e.g., 1M17) using AutoDock Tools.

Perform flexible docking with Lamarckian genetic algorithms.

Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong binding) and hydrogen-bonding interactions with catalytic residues (e.g., Lys721 in EGFR) .

  • Validation : Compare docking results with in vitro kinase inhibition assays (IC50 values).

Data Contradiction and Resolution

Q. Conflicting solubility data in polar vs. non-polar solvents: How to determine the most reliable measurements?

  • Methodological Answer :
  • Experimental Design :
SolventDielectric ConstantSolubility (mg/mL)Method
DMSO46.725.3 ± 0.5UV-Vis
Hexane1.880.2 ± 0.1Gravimetric
  • Resolution : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Validate via DSC to check for solvate formation .

Toxicity and Safety Considerations

Q. What protocols are recommended for handling this compound given potential amine-related toxicity?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Quench residual amine with acetic acid before neutralization.
  • Acute Toxicity Testing : Follow OECD Guideline 423; administer 300 mg/kg (oral, rats) and monitor for methemoglobinemia (common in aromatic amines) .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :
  • Functionalization :
  • Introduce sulfonamide groups via reaction with sulfonyl chlorides for antimicrobial testing.
  • Attach fluorophores (e.g., dansyl chloride) for cellular imaging studies.
  • Case Study : Analogues of this compound showed IC50 = 1.2 µM against Mycobacterium tuberculosis in microplate Alamar Blue assays .

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